Dyrk1A-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

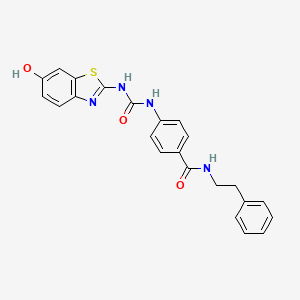

Molecular Formula |

C23H20N4O3S |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C23H20N4O3S/c28-18-10-11-19-20(14-18)31-23(26-19)27-22(30)25-17-8-6-16(7-9-17)21(29)24-13-12-15-4-2-1-3-5-15/h1-11,14,28H,12-13H2,(H,24,29)(H2,25,26,27,30) |

InChI Key |

XZJPRBJKJQGQEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Dyrk1A-IN-1 (Harmine): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dyrk1A-IN-1, identified here as the well-characterized β-carboline alkaloid, Harmine (B1663883). Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, and Down syndrome. Harmine has emerged as a potent, ATP-competitive inhibitor of DYRK1A, demonstrating significant potential in preclinical research. This document details its chemical properties, mechanism of action, and summarizes key quantitative data from in vitro and in vivo studies. Furthermore, it provides detailed experimental protocols for essential assays and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction to Harmine

Harmine is a naturally occurring β-carboline alkaloid found in various plants, most notably Peganum harmala and Banisteriopsis caapi.[1] It is a reversible inhibitor of monoamine oxidase A (MAO-A) and a potent inhibitor of DYRK1A.[1] Its ability to cross the blood-brain barrier and modulate the activity of DYRK1A has made it a valuable tool for studying the roles of this kinase in neurological disorders.[2] DYRK1A is overexpressed in the brains of individuals with Down syndrome and Alzheimer's disease, where it is believed to contribute to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles (NFTs), as well as the processing of amyloid precursor protein (APP).[3][4][5] By inhibiting DYRK1A, Harmine offers a therapeutic strategy to mitigate these pathological processes.

Chemical and Physical Properties

Harmine is a tricyclic compound with a distinct β-carboline core. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | [6] |

| Synonyms | Banisterine, Telepathine, Yageine | [1] |

| CAS Number | 442-51-3 | [7] |

| Molecular Formula | C₁₃H₁₂N₂O | [7] |

| Molecular Weight | 212.25 g/mol | [7] |

| Appearance | Solid | [6] |

| Melting Point | 264 - 265 °C | [6] |

| Solubility | Soluble in DMSO to 100 mM | [8] |

| LogP | 3.56 | [6] |

Mechanism of Action

Harmine functions as a potent, ATP-competitive inhibitor of DYRK1A.[9] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[9] The binding of Harmine to DYRK1A involves hydrogen bond interactions with the side chain of Lys188 and the backbone of Leu241 within the kinase domain.[3] This inhibition of DYRK1A activity has several downstream consequences relevant to Alzheimer's disease pathology:

-

Inhibition of Tau Phosphorylation: DYRK1A directly phosphorylates tau protein at multiple sites, priming it for further phosphorylation by other kinases like GSK-3β, which leads to the formation of NFTs.[3][10] Harmine has been shown to inhibit this DYRK1A-mediated phosphorylation of tau.[10]

-

Modulation of APP Processing: DYRK1A can phosphorylate APP, which may influence its amyloidogenic processing and lead to the production of amyloid-beta (Aβ) peptides.[3][5] Inhibition of DYRK1A by Harmine may therefore reduce Aβ production.

The signaling pathway illustrating the role of DYRK1A in Alzheimer's disease and the inhibitory action of Harmine is depicted below.

Quantitative Data

In Vitro Potency and Selectivity

Harmine demonstrates potent inhibition of DYRK1A and selectivity over other kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| DYRK1A | 33 - 80 | [11][12] |

| DYRK1B | 166 | |

| DYRK2 | 900 - 1900 | [12] |

| DYRK3 | 800 | [12] |

| DYRK4 | 80,000 | |

| PIM3 | 4,300 | [8] |

| CK1 | 1,500 | [8] |

Note: IC₅₀ values can vary depending on the assay conditions.

A kinome scan of Harmine at a concentration of 10 µM revealed inhibition of 17 kinases in addition to DYRK1A, indicating some off-target activity.[3][13]

Cellular Activity

In cellular assays, Harmine effectively inhibits DYRK1A-mediated events.

| Assay | Cell Line | Effect | IC₅₀ | Reference |

| Tau Phosphorylation | H4 Neuroglioma | Inhibition of pTau | ~800 nM | [10] |

| Substrate Phosphorylation | Cultured Cells | Inhibition | 48 nM | |

| Cell Viability | H4 Neuroglioma | Cytotoxicity | 12 µM | [10] |

In Vivo Efficacy and Pharmacokinetics

Studies in animal models of Alzheimer's disease have demonstrated the potential of Harmine to mitigate disease pathology.

| Animal Model | Treatment | Outcome | Reference(s) |

| APP/PS1 Transgenic Mice | Oral administration | Improved spatial learning and memory | [7] |

| Aged Rats | Treatment | Enhanced short-term memory | [7] |

| Scopolamine-induced amnesia in mice | Treatment | Alleviated cognitive dysfunction | [7] |

Pharmacokinetic studies in rats have shown that Harmine has low oral bioavailability (around 3-5%).[11] After oral administration of 40 mg/kg, the maximum plasma concentration (Cmax) was 67.05 ± 34.29 ng/mL, and the time to reach Cmax (Tmax) was 0.56 ± 0.13 hours.[11]

Experimental Protocols

In Vitro DYRK1A Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of Harmine against DYRK1A.

Materials:

-

Recombinant human DYRK1A enzyme

-

Kinase substrate (e.g., Woodtide peptide)

-

ATP solution

-

[γ-³²P]ATP

-

Harmine stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of Harmine in kinase reaction buffer.

-

In a reaction plate, add the diluted Harmine or vehicle (DMSO) to the wells.

-

Add the recombinant DYRK1A enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Prepare the ATP/substrate mixture by combining the kinase substrate, ATP, and [γ-³²P]ATP in kinase reaction buffer.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubate the reaction plate at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Harmine concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cellular Tau Phosphorylation Assay

This protocol describes how to assess the effect of Harmine on tau phosphorylation in a cellular context using the SH-SY5Y human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Harmine stock solution (in DMSO)

-

Okadaic acid (phosphatase inhibitor to induce hyperphosphorylation)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate SH-SY5Y cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Pre-treat the cells with various concentrations of Harmine or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Induce tau hyperphosphorylation by adding Okadaic acid (e.g., 20-100 nM) to the cell culture medium and incubate for an appropriate duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-tau and total tau overnight at 4°C. Also, probe for a loading control like β-actin.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-tau signal to the total tau signal to determine the effect of Harmine on tau phosphorylation.

In Vivo Morris Water Maze Test

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. This protocol outlines its use to evaluate the in vivo efficacy of Harmine.

Materials:

-

Circular water tank (e.g., 1.2-1.5 m in diameter)

-

Submerged escape platform

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system and software

-

Animal subjects (e.g., APP/PS1 transgenic mice)

-

Harmine solution for administration (e.g., in saline with a vehicle)

Procedure:

1. Acclimation and Habituation:

-

Allow the mice to acclimate to the testing room for at least 30 minutes before each session.

-

Handle the mice for a few days prior to the start of the experiment.

2. Cued Training (Visible Platform):

-

Conduct 1-2 days of cued training where the platform is visible (e.g., marked with a flag) and moved to a different quadrant for each trial. This ensures the mice are not visually impaired and can learn the basic task of finding the platform to escape the water.

3. Acquisition Phase (Hidden Platform):

-

The platform is submerged and placed in a fixed location in one of the quadrants for the entire acquisition phase (e.g., 5-7 days).

-

Administer Harmine or vehicle to the mice at a predetermined time before each daily session (e.g., 30-60 minutes prior to testing).

-

Each day, each mouse performs a set number of trials (e.g., 4 trials) starting from different, quasi-random positions.

-

Record the time it takes for the mouse to find the platform (escape latency) and the path length using the video tracking software.

-

If a mouse does not find the platform within the allotted time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.

4. Probe Trial:

-

24 hours after the final acquisition trial, conduct a probe trial where the platform is removed from the tank.

-

Allow the mouse to swim freely for a set duration (e.g., 60 seconds).

-

The video tracking system records the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. This measures spatial memory retention.

5. Data Analysis:

-

Analyze the escape latency and path length across the acquisition days to assess learning.

-

Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory.

-

Compare the performance of the Harmine-treated group with the vehicle-treated group using appropriate statistical tests.

Conclusion

Harmine is a valuable research tool for investigating the role of DYRK1A in health and disease. Its potent and relatively selective inhibition of DYRK1A makes it suitable for both in vitro and in vivo studies aimed at understanding the pathological mechanisms of neurodegenerative disorders like Alzheimer's disease. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing Harmine in their experimental designs. However, it is crucial to consider its off-target effects, particularly on MAO-A, and to include appropriate controls in all experiments. Further research into more selective DYRK1A inhibitors based on the Harmine scaffold is an active area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 5. Frontiers | Evaluation of the Effects of Harmine on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis [frontiersin.org]

- 6. UC Davis - Morris Water Maze [protocols.io]

- 7. Novel harmine derivatives as potent acetylcholinesterase and amyloid beta aggregation dual inhibitors for management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APP and DYRK1A regulate axonal and synaptic vesicle protein networks and mediate Alzheimer’s pathology in trisomy 21 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Dyrk1A-IN-1 in Neurodevelopment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical regulator of neurodevelopment, implicated in processes ranging from neural progenitor proliferation and differentiation to synaptic plasticity. Its dysregulation is associated with neurodevelopmental disorders such as Down syndrome and DYRK1A haploinsufficiency syndrome. This technical guide provides an in-depth overview of the role of Dyrk1A-IN-1, a potent and selective inhibitor of DYRK1A, in the context of neurodevelopmental research. We consolidate quantitative data on DYRK1A inhibitors, detail key experimental protocols for studying DYRK1A function, and present signaling pathways and experimental workflows as logical diagrams to facilitate a deeper understanding of DYRK1A's multifaceted role in the developing nervous system.

Introduction to DYRK1A in Neurodevelopment

DYRK1A is a serine/threonine kinase that also autophosphorylates on a tyrosine residue, classifying it as a dual-specificity kinase.[1] It is a dosage-sensitive gene, meaning that both its overexpression and underexpression lead to significant neurodevelopmental consequences.[1] Located on chromosome 21, its overexpression is a key contributor to the neurological phenotypes observed in Down syndrome.[2][3] Conversely, heterozygous loss-of-function mutations in the DYRK1A gene result in DYRK1A haploinsufficiency syndrome, characterized by intellectual disability, microcephaly, and autism spectrum disorder.[4]

DYRK1A's influence on neurodevelopment is extensive, affecting:

-

Neural Progenitor Proliferation and Differentiation: DYRK1A acts as a negative regulator of the G1-S phase transition in the cell cycle, promoting cell cycle exit and premature differentiation of neural progenitors.[5]

-

Neuronal Migration and Dendritogenesis: It plays a role in the proper migration of neurons and the development of dendritic arbors.[2][5]

-

Synaptic Function: DYRK1A is involved in synaptic vesicle endocytosis and can impact synaptic plasticity.[2][6]

Given its central role in these processes, DYRK1A has emerged as a significant therapeutic target. Small molecule inhibitors, such as this compound, are valuable tools for both basic research and drug development.

Quantitative Data on DYRK1A Inhibitors

The development of selective DYRK1A inhibitors is crucial for dissecting its function and for therapeutic applications. Below is a summary of reported IC50 values for this compound and other notable DYRK1A inhibitors.

| Inhibitor | IC50 (DYRK1A) | Cell-Based Assay IC50 | Kinase Selectivity Notes | Reference(s) |

| This compound | 220 nM (enzymatic) | 434 nM (HEK293 cells) | Highly selective and ligand-efficient. | [7] |

| EHT 5372 | 0.22 nM | Not specified | High degree of selectivity over 339 kinases. | [8] |

| Harmine | Not specified | Not specified | Also inhibits monoamine oxidase A. | [9] |

| SB-415286 | 445 nM | Not specified | Not specified | [10] |

| AZD1080 | 2911 nM | Not specified | Not specified | [10] |

Key Signaling Pathways Involving DYRK1A in Neurodevelopment

DYRK1A participates in multiple signaling pathways that are fundamental to the proper development of the nervous system. These pathways often involve the direct phosphorylation of key regulatory proteins.

Regulation of Neural Progenitor Cell Cycle

DYRK1A influences the proliferation of neural progenitors by phosphorylating and regulating the activity of several cell cycle proteins. Overexpression of DYRK1A leads to a premature exit from the cell cycle.[5]

Modulation of Cytoskeletal Dynamics

DYRK1A regulates the cytoskeleton, which is crucial for neurite outgrowth and dendritic spine formation. It achieves this by phosphorylating various microtubule-associated and actin-regulating proteins.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate study of DYRK1A and the effects of its inhibitors. The following sections outline key experimental protocols.

DYRK1A Kinase Activity Assay

This assay is used to measure the enzymatic activity of DYRK1A and to determine the potency of inhibitors like this compound.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide by DYRK1A. The amount of phosphorylated substrate is then quantified.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide substrate (RRRFRPASPLRGPPK)

-

33P-ATP or an antibody-based detection system (e.g., LanthaScreen™)

-

Kinase reaction buffer

-

This compound or other inhibitors

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, DYRK1A enzyme, and the substrate.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for 33P or fluorescence resonance energy transfer [FRET] for antibody-based assays).

-

Calculate the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.

Neural Progenitor Proliferation Assay (EdU Incorporation)

This assay is used to assess the effect of this compound on the proliferation of neural progenitor cells (NPCs).

Principle: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis. The incorporated EdU can then be detected using a fluorescent azide (B81097) via a click chemistry reaction.

Materials:

-

Neural progenitor cell culture

-

This compound

-

EdU solution

-

Cell fixation and permeabilization buffers

-

Fluorescent azide and reaction cocktail

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture NPCs in a multi-well plate and treat with varying concentrations of this compound for a desired period.

-

Add EdU to the cell culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.

-

Fix and permeabilize the cells.

-

Perform the click chemistry reaction by adding the fluorescent azide and reaction cocktail to label the EdU-containing DNA.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells relative to the total number of DAPI-stained cells.

Immunoprecipitation-Mass Spectrometry (IP-MS) for DYRK1A Interactome

This method is used to identify proteins that interact with DYRK1A in a cellular context.

Principle: An antibody specific to DYRK1A is used to pull down DYRK1A and its interacting proteins from a cell lysate. The co-precipitated proteins are then identified by mass spectrometry.

Materials:

-

Cell lysate from neural progenitors or neurons

-

Anti-DYRK1A antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Incubate the cell lysate with the anti-DYRK1A antibody to form antibody-antigen complexes.

-

Add protein A/G magnetic beads to capture the antibody-antigen complexes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the DYRK1A and its interacting proteins from the beads.

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).

-

Analyze the peptide fragments by mass spectrometry to identify the proteins.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of DYRK1A in neurodevelopment. Its selectivity and potency allow for the targeted investigation of DYRK1A's function in neural progenitor proliferation, differentiation, and synaptic function. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at understanding the molecular mechanisms underlying DYRK1A-mediated processes in the developing brain and to explore its potential as a therapeutic target for neurodevelopmental disorders. Further research focusing on the dose-dependent effects of this compound in various neurodevelopmental models will be crucial for advancing our knowledge in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Increased dosage of DYRK1A and DSCR1 delays neuronal differentiation in neocortical progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]

- 8. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Dyrk1A-IN-1 and Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a critical therapeutic target in Alzheimer's disease (AD) research. Its dual role in phosphorylating both tau protein and amyloid precursor protein (APP) places it at the nexus of the two primary pathological hallmarks of AD: neurofibrillary tangles (NFTs) and amyloid-beta (Aβ) plaques. This technical guide provides an in-depth overview of a representative Dyrk1A inhibitor, referred to herein as Dyrk1A-IN-1, as a tool for investigating AD pathogenesis and as a potential therapeutic agent. We present key quantitative data for various Dyrk1A inhibitors, detailed experimental protocols for assessing their efficacy, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Dyrk1A in Alzheimer's Disease

Dyrk1A is a serine/threonine kinase that is overexpressed in the brains of individuals with Down syndrome, a condition that invariably leads to early-onset Alzheimer's disease.[1][2] Research has demonstrated that Dyrk1A is also upregulated in the brains of sporadic AD patients.[3][4] The kinase's activity has been directly linked to the hyperphosphorylation of tau protein, a key event in the formation of NFTs, which disrupt neuronal transport and lead to cell death.[1][5][6] Specifically, Dyrk1A can directly phosphorylate tau at several sites and also "prime" it for further phosphorylation by other kinases like GSK-3β.[1][5]

Furthermore, Dyrk1A phosphorylates APP at the Thr668 residue, which promotes the amyloidogenic processing of APP, leading to increased production of Aβ peptides.[1][3] These peptides aggregate to form the senile plaques characteristic of AD brains. The multifaceted involvement of Dyrk1A in both major pathological cascades of AD makes its inhibition a compelling therapeutic strategy.[2][3]

Dyrk1A Inhibitors: Quantitative Data

A number of small molecule inhibitors targeting Dyrk1A have been developed and characterized. While "this compound" is a generic descriptor, this section summarizes quantitative data for several well-documented Dyrk1A inhibitors to provide a comparative landscape for researchers.

| Inhibitor | Type | IC50 (Dyrk1A) | Kinase Selectivity Notes | Reference |

| DYR219 | Benzimidazole | - | Reduces insoluble phosphorylated tau (Ser396) and insoluble Aβ in 3xTg-AD mice. | [7] |

| EHT 5372 | Thiazolo[5,4-f]quinazoline | 0.22 nM | High degree of selectivity over 339 other kinases. | [8] |

| NSC361563 | - | 50.9 nM | Potent and selective inhibitor. | [4] |

| Harmine | β-carboline alkaloid | 33 nM | Also a potent monoamine oxidase (MAO) inhibitor. | [9] |

| Leucettine L41 | Leucettine analog | - | Dual CLK and DYRK inhibitor. | [10] |

| INDY | Benzothiazole | 240 nM | - | [4] |

| FINDY | - | 110 nM (Ser97 autophosphorylation) | Does not inhibit in vitro kinase activity of mature Dyrk1A. | [11] |

| AZD1080 | - | 2911 nM | GSK3β inhibitor with off-target Dyrk1A activity. | [12] |

| SB-415286 | - | 445 nM | GSK3β inhibitor with off-target Dyrk1A activity. | [12] |

Core Signaling Pathway of Dyrk1A in Alzheimer's Disease

Dyrk1A's central role in AD pathology stems from its ability to influence both tau and amyloid pathways. The following diagram illustrates these key interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of Dyrk1A inhibitors like this compound.

In Vitro Dyrk1A Kinase Assay (TR-FRET)

This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for high-throughput screening.[3]

Objective: To determine the IC50 value of this compound.

Materials:

-

Recombinant Dyrk1A-GST protein

-

LanthaScreen™ Eu Kinase Binding Assay Kit (or similar), including:

-

Eu-anti-GST antibody

-

Kinase Tracer 236

-

Kinase Buffer A

-

-

This compound and control inhibitors (e.g., Harmine)

-

384-well low-volume black polystyrene microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a 3x solution of Dyrk1A-GST (e.g., 15 nM) and Eu-anti-GST antibody (e.g., 6 nM) in Kinase Buffer A.

-

Prepare a 3x solution of Kinase Tracer 236 (e.g., 54 nM) in Kinase Buffer A.

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer A to a 3x final concentration.

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound serial dilution or control to the wells of the 384-well plate.

-

Add 5 µL of the 3x Dyrk1A/antibody solution to each well.

-

Add 5 µL of the 3x tracer solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the log of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Western Blot for Tau Phosphorylation in a Cellular Model

Objective: To assess the effect of this compound on tau phosphorylation at specific sites in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-tau [specific sites like Ser396], anti-total-tau, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture neuronal cells to desired confluency.

-

Treat cells with various concentrations of this compound for a specified time.

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL reagent.

-

-

Imaging and Analysis:

-

Capture chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize phosphorylated tau levels to total tau and a loading control (e.g., GAPDH).

-

ELISA for Amyloid-β Levels in Cell Culture Media

Objective: To measure the effect of this compound on the secretion of Aβ40 and Aβ42 from APP-overexpressing cells.

Materials:

-

HEK293 cells stably expressing human APP (e.g., 7PA2 cells)

-

Cell culture medium

-

This compound

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate APP-overexpressing cells and allow them to adhere.

-

Replace media with fresh media containing various concentrations of this compound.

-

Incubate for 24-48 hours.

-

-

Sample Collection:

-

Collect the conditioned media from each well.

-

Centrifuge the media to remove any detached cells or debris.

-

-

ELISA Protocol:

-

Perform the Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to antibody-coated wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve for both Aβ40 and Aβ42.

-

Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.

-

Analyze the dose-dependent effect of this compound on Aβ secretion.

-

In Vivo Efficacy Study in 3xTg-AD Mice

Objective: To evaluate the long-term effects of this compound on cognitive deficits and AD-like pathology in a transgenic mouse model.[4][7]

Materials:

-

3xTg-AD mice and non-transgenic littermate controls

-

This compound formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Equipment for tissue collection and processing (histology, biochemistry)

Procedure:

-

Animal Dosing:

-

Behavioral Testing:

-

During the final weeks of treatment, conduct a battery of behavioral tests to assess learning and memory (e.g., Morris water maze for spatial learning, Y-maze for working memory).

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Process brain hemispheres for:

-

Biochemistry: Homogenize one hemisphere to prepare soluble and insoluble fractions for Western blotting (p-tau, total tau, APP, Aβ) and ELISA (Aβ40, Aβ42).

-

Histology: Fix and section the other hemisphere for immunohistochemical analysis of Aβ plaques and phosphorylated tau pathology.

-

-

-

Data Analysis:

-

Statistically analyze behavioral data to compare cognitive performance between treatment groups.

-

Quantify pathological markers from biochemical and histological analyses to determine the effect of this compound on plaque and tangle load.

-

Conclusion

Inhibition of Dyrk1A represents a promising, dual-pronged approach to combatting Alzheimer's disease by targeting both amyloid and tau pathologies. The experimental protocols and data presented in this guide offer a framework for researchers to investigate and develop novel Dyrk1A inhibitors like this compound. Continued research in this area is crucial for translating the potential of Dyrk1A inhibition into a viable therapeutic strategy for this devastating neurodegenerative disease.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Chronic Dyrk1 Inhibition Delays the Onset of AD-Like Pathology in 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cloud-clone.com [cloud-clone.com]

- 9. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Dyrk1A-IN-1: A Technical Guide to a Multi-Targeting Chemical Probe for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk1A-IN-1, also identified as compound 24b in the primary literature, is a potent and selective chemical probe for the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] This technical guide provides an in-depth overview of this compound, summarizing its biochemical activity, experimental protocols for its use, and its impact on relevant signaling pathways. Dyrk1A is a kinase implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, primarily through its role in the phosphorylation of tau and α-synuclein.[1] this compound has emerged as a valuable tool for studying the therapeutic potential of DYRK1A inhibition due to its unique triple-action profile: inhibiting DYRK1A kinase activity and concurrently impeding the aggregation of both tau and α-synuclein oligomers.[1]

Biochemical and Pharmacological Data

This compound is a hydroxybenzothiazole urea-based compound designed for multi-target activity in the context of neurodegenerative diseases.[1] Its key quantitative data are summarized below.

| Property | Value | Reference |

| DYRK1A IC50 | 119 nM | [1] |

| Molecular Formula | C23H20N4O3S | [1] |

| Molecular Weight | 432.49 g/mol | [1] |

| CAS Number | 2858696-72-5 | [1] |

Kinase Selectivity Profile

The selectivity of a chemical probe is paramount for ensuring that observed biological effects are attributable to the intended target. The selectivity of this compound's parent compound, 16b , which shares the same core scaffold and exhibits high potency for DYRK1A (IC50 = 9.4 nM), was profiled against a panel of kinases. This provides strong evidence for the selectivity of the hydroxybenzothiazole urea (B33335) chemotype.

| Kinase | % Inhibition at 1 µM (Compound 16b) |

| DYRK1A | 100 |

| DYRK1B | 45 |

| DYRK2 | 10 |

| GSK3α/β | < 5 |

| CDK5/p25 | < 5 |

| p38α | < 5 |

| JNK1 | < 5 |

| ERK2 | < 5 |

Data for compound 16b from Aboushady Y, et al. ACS Chem Neurosci. 2021.[1]

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are adapted from the primary literature and offer a starting point for researchers wishing to utilize this chemical probe.

DYRK1A Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate (RRRFRPASPLRGPPK)

-

This compound (or other test compounds)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, DYRK1A enzyme, and the DYRKtide substrate.

-

Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Thioflavin T (ThT) Aggregation Assays for Tau and α-Synuclein

This assay measures the formation of amyloid-like fibrils, which bind to Thioflavin T (ThT) and produce a fluorescent signal.

Materials:

-

Recombinant human Tau (e.g., K18 fragment) or α-synuclein protein

-

This compound (or other test compounds)

-

Aggregation buffer (e.g., for Tau: PBS with heparin; for α-synuclein: PBS)

-

Thioflavin T (ThT) solution

-

96-well black, clear-bottom plates

Procedure:

-

Prepare solutions of Tau or α-synuclein in the appropriate aggregation buffer.

-

Add this compound at various concentrations to the protein solutions. A DMSO control should be included.

-

Incubate the plates at 37°C with continuous shaking to induce aggregation.

-

At specified time points, add ThT solution to the wells.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).

-

Plot the fluorescence intensity over time to monitor the aggregation kinetics and determine the effect of this compound on the lag time and final amount of aggregation.

Cellular Viability and Neuroprotection Assays

These assays assess the cytotoxic effects of the compound and its ability to protect cells from neurotoxins.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or pre-formed α-synuclein oligomers)

-

MTT or resazurin-based viability assay kit

Procedure:

-

Cytotoxicity Assay:

-

Plate SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Assess cell viability using an MTT or resazurin-based assay according to the manufacturer's instructions.

-

-

Neuroprotection Assay:

-

Plate SH-SY5Y cells as described above.

-

Pre-treat the cells with this compound for a short period (e.g., 1-2 hours).

-

Add the neurotoxin (e.g., 6-OHDA) to the wells and co-incubate with this compound for a specified time (e.g., 24 hours).

-

Assess cell viability as described above to determine the protective effect of the compound.

-

Signaling Pathways and Mechanism of Action

This compound exerts its effects through a multi-pronged mechanism targeting key pathological events in neurodegenerative diseases. The diagrams below illustrate the implicated signaling pathways and the proposed points of intervention for this compound.

References

Delving into the Cellular Landscape of DYRK1A Inhibition: A Technical Guide

An In-depth Examination of the Cellular Targets and Mechanisms of Action of DYRK1A Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Executive Summary: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a spectrum of human diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, and certain cancers. The development of potent and selective inhibitors against DYRK1A is a focal point of contemporary drug discovery. This technical guide provides a comprehensive overview of the cellular targets of well-characterized DYRK1A inhibitors, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. Due to the limited public information on a compound specifically named "Dyrk1A-IN-1," this guide will focus on extensively studied inhibitors such as Harmine and Leucettine L41 to provide a representative and data-rich resource.

Kinase Selectivity Profiles of DYRK1A Inhibitors

A crucial aspect of drug development is understanding the selectivity of a compound. The following tables summarize the in vitro inhibitory activity (IC50) of prominent DYRK1A inhibitors against a panel of kinases, offering a comparative view of their potency and specificity.

Table 1: Kinase Selectivity Profile of Harmine

| Kinase | IC50 (nM) | Reference |

| DYRK1A | 33 - 80 | [1][2] |

| DYRK1B | 166 | [1] |

| DYRK2 | 900 - 1900 | [1][2] |

| DYRK3 | 800 | [2] |

| DYRK4 | 80000 | [1] |

| PIM3 | 4300 | [2] |

| CK1 | 1500 | [2] |

Table 2: Kinase Selectivity Profile of Leucettine L41

| Kinase | IC50 (nM) | Reference |

| DYRK1A | 40 | [3] |

| DYRK1B | - | - |

| DYRK2 | - | - |

| CLK1 | - | - |

| GSK3β | - | - |

| CDK5/p25 | - | - |

Table 3: Kinase Selectivity Profile of EHT 5372

| Kinase | IC50 (nM) | Reference |

| DYRK1A | 0.22 | [5] |

| DYRK1B | 0.28 | [5] |

| DYRK2 | 10.8 | [5] |

| DYRK3 | 93.2 | [5] |

| CLK1 | 22.8 | [5] |

| CLK2 | 88.8 | [5] |

| CLK4 | 59.0 | [5] |

| GSK-3α | 7.44 | [5] |

| GSK-3β | 221 | [5] |

Cellular Targets and Signaling Pathways

DYRK1A is a pleiotropic kinase involved in numerous cellular processes. Its inhibition can therefore lead to a cascade of downstream effects. This section explores the known cellular targets and the modulation of signaling pathways by DYRK1A inhibitors.

The DYRK1A-NFAT Signaling Axis

One of the well-established pathways regulated by DYRK1A involves the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. DYRK1A phosphorylates NFAT, promoting its nuclear export and thereby inhibiting its transcriptional activity. Inhibition of DYRK1A, for instance by Harmine, leads to the nuclear accumulation of NFAT and the subsequent transcription of its target genes. This mechanism is particularly relevant to the pro-proliferative effects of DYRK1A inhibitors on pancreatic β-cells.

References

- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DYRK1A antibody Western D1694 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Dyrk1A-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Dyrk1A-IN-1 in cell-based assays. Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial enzyme involved in various cellular processes, including cell proliferation, neural development, and apoptosis.[1][2] Its dysregulation has been implicated in several conditions, such as Down syndrome, Alzheimer's disease, and certain cancers.[3][4] this compound is a small molecule inhibitor designed to target the kinase activity of Dyrk1A, making it a valuable tool for studying its biological functions and for potential therapeutic development.[1]

Mechanism of Action of Dyrk1A

Dyrk1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues on its substrate proteins.[1] This phosphorylation activity regulates the function of numerous downstream targets, thereby influencing critical signaling pathways.[1][5] Dyrk1A inhibitors, like this compound, typically work by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates and thus modulating downstream cellular events.[1]

Key Signaling Pathways Involving Dyrk1A

Dyrk1A is a key regulator in multiple signaling cascades. Understanding these pathways is essential for designing and interpreting experiments using Dyrk1A inhibitors.

-

ASK1-JNK Signaling Pathway: Dyrk1A can positively regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death.[6] Dyrk1A interacts with and phosphorylates ASK1, leading to the activation of JNK and subsequent downstream events that promote apoptosis.[6]

-

mTOR Signaling Pathway: Dyrk1A can also modulate the mTOR signaling pathway, a central regulator of cell growth and proliferation, through its interaction with the TSC tumor suppressor complex.[7]

-

Regulation of Gene Expression and Cell Cycle: Dyrk1A is involved in the regulation of gene expression and cell cycle progression.[2][8] It can influence the activity of transcription factors and cell cycle regulators, thereby impacting cell proliferation and differentiation.[2]

Experimental Protocols

Several assay formats can be adapted to study the effects of this compound in a cellular context. Below are generalized protocols for a cell viability assay and a target engagement assay.

Cell Viability Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Materials:

-

Selected cell line (e.g., B-ALL cell lines like MHH-CALL-4 or MUTZ-5)[9]

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the old medium from the wells and add the prepared this compound dilutions and vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).[9]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol can be used to verify that this compound directly interacts with and stabilizes Dyrk1A in cells.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Cell lysis buffer

-

Centrifuge tubes

-

PCR tubes

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-Dyrk1A antibody

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.

-

Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

-

Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Dyrk1A by SDS-PAGE and Western blotting using an anti-Dyrk1A antibody.

-

Data Analysis: Plot the amount of soluble Dyrk1A as a function of temperature for both the treated and control samples. A shift in the melting curve indicates target engagement.

Data Presentation

Quantitative data from cell-based assays with Dyrk1A inhibitors should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: IC50 Values of Dyrk1A Inhibitors in Various Cell Lines

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |

| EHT 1610 | MHH-CALL-4 | Cell Viability | High nanomolar range | [9] |

| EHT 1610 | MUTZ-5 | Cell Viability | High nanomolar range | [9] |

| Harmine | B-ALL patient samples | Cell Viability | Varies | [9] |

| INDY | B-ALL patient samples | Cell Viability | Varies | [9] |

| EGCG | N/A (Enzymatic) | ELISA | 0.215 ± 0.024 | [10] |

| Harmine | N/A (Enzymatic) | ELISA | 0.107 ± 0.018 | [10] |

| Compound 62 | N/A (Enzymatic) | Kinase Assay | 0.028 | [11] |

Table 2: Recommended Concentration Ranges for In Vitro Kinase Assays

| Component | Recommended Concentration | Notes | Reference |

| Dyrk1A Kinase | 5 nM (starting point) | May need to be decreased for tight-binding inhibitors. | [12] |

| Kinase Tracer 236 | 30 nM | Optimal concentrations typically range from 1 to 100 nM. | [12] |

| ATP | 100 - 800 µM | For ATP competition assays. | [10] |

Conclusion

These application notes provide a framework for conducting cell-based assays with the Dyrk1A inhibitor, this compound. The provided protocols and background information are intended to guide researchers in designing and executing robust experiments to investigate the role of Dyrk1A in their specific models of interest. Careful optimization of experimental conditions, such as cell density, inhibitor concentration, and incubation time, is crucial for obtaining reliable and reproducible results.

References

- 1. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DYRK1A - Wikipedia [en.wikipedia.org]

- 4. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DYRK1A gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Dyrk1A-IN-1 in Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1] Its dysregulation is implicated in several pathological conditions, most notably Down syndrome and Alzheimer's disease. Dyrk1A-IN-1 is a potent inhibitor of Dyrk1A kinase activity, and also exhibits inhibitory effects on the aggregation of tau and α-synuclein oligomers, making it a valuable tool for studying Dyrk1A function and a potential therapeutic agent.[2][3][4][5][6] This document provides detailed application notes and protocols for the use of this compound in cell-based assays.

This compound: Mechanism of Action

Dyrk1A is a dual-specificity kinase that autophosphorylates a tyrosine residue in its activation loop, which is essential for its kinase activity toward external substrates on serine and threonine residues.[7] this compound acts as an ATP-competitive inhibitor, binding to the active site of the Dyrk1A enzyme and preventing the phosphorylation of its downstream targets.[1] By inhibiting Dyrk1A, this compound can modulate various signaling pathways.

A key pathway regulated by Dyrk1A is the cell cycle. Dyrk1A phosphorylation of Cyclin D1 at Thr286 leads to its degradation, which can cause a delay in the G1/S phase transition. Inhibition of Dyrk1A can, therefore, promote cell cycle progression. Additionally, Dyrk1A is known to phosphorylate apoptosis signal-regulating kinase 1 (ASK1), a key component of the JNK signaling pathway involved in apoptosis.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound and other commonly used Dyrk1A inhibitors are summarized in the table below. This data is crucial for determining the appropriate concentration range for cell treatment experiments.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Dyrk1A | 119 | Kinase Assay | [2][3][4][5][6] |

| Harmine | Dyrk1A | 33 | In vitro assay | [1] |

| EHT 5372 | Dyrk1A | 0.22 | Biochemical Assay | |

| EHT 1610 | Dyrk1A | 0.36 | Biochemical Assay | |

| Leucettinib-21 | Dyrk1A | - | Cell-based assay | |

| AZ191 | Dyrk1B | 17 | Kinase Assay | [2] |

| GNF2133 | Dyrk1A | 6 | Kinase Assay | [2] |

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol outlines a general procedure for treating adherent or suspension cells with this compound.

Materials:

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest

-

Sterile microcentrifuge tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding:

-

Adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Suspension cells: Seed cells in appropriate culture flasks or plates at a recommended density for the specific cell line.

-

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.

-

Cell Treatment:

-

Adherent cells: Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Suspension cells: Add the appropriate volume of the concentrated this compound working solution directly to the cell suspension to achieve the desired final concentration.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific assay being performed.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, western blotting, or kinase assays.

Protocol 2: Cell Viability Assay (e.g., using alamarBlue)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

-

Treated cells in a 96-well plate (from Protocol 1)

-

alamarBlue™ Cell Viability Reagent

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Following the treatment period with this compound, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.

-

Incubate the plate for 1-4 hours at 37°C, protected from direct light. Incubation time may need to be optimized for your cell line.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 3: Western Blotting for Phosphorylated Dyrk1A Substrates

This protocol is for assessing the inhibition of Dyrk1A activity in cells by measuring the phosphorylation status of a known Dyrk1A substrate (e.g., Tau at Thr212 or p53 at Ser15).

Materials:

-

Treated cell pellets (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Tau (Thr212), anti-Tau, anti-phospho-p53 (Ser15), anti-p53, anti-Dyrk1A, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-substrate) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for the total protein and a loading control to normalize the data.

Protocol 4: In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on recombinant Dyrk1A activity. Several commercial kits are available, such as ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.[9][10]

Materials:

-

Recombinant human Dyrk1A enzyme

-

Dyrk1A substrate (e.g., a specific peptide or protein like Dynamin)

-

This compound

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ or LanthaScreen™ reagents)

-

Plate reader capable of measuring luminescence or FRET

Procedure (based on ADP-Glo™):

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the recombinant Dyrk1A enzyme, its substrate, and varying concentrations of this compound in the kinase assay buffer.[10]

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a light signal.

-

Measure Luminescence: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Caption: Dyrk1A Signaling Pathway and Point of Inhibition by this compound.

Caption: General Experimental Workflow for Evaluating this compound in Cell Culture.

References

- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DYRK | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. DYRK1A | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. cymitquimica.com [cymitquimica.com]

- 7. DYRK1A Antibody | Cell Signaling Technology [cellsignal.com]

- 8. This compound 2858696-72-5 | MCE [medchemexpress.cn]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Dyrk1A-IN-1 in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical enzyme implicated in a variety of neurobiological processes, including neuronal development, synaptic plasticity, and cell proliferation.[1] Its dysregulation is linked to neurodevelopmental disorders such as Down syndrome and autism, as well as neurodegenerative diseases like Alzheimer's disease.[2][3] As such, DYRK1A has emerged as a significant therapeutic target. This document provides detailed application notes and experimental protocols for the investigation of Dyrk1A-IN-1, a novel inhibitor of DYRK1A, in a neurobiological context.

Mechanism of Action

DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues on its substrate proteins.[2] It undergoes autophosphorylation on a tyrosine residue in its activation loop, which is essential for its kinase activity.[4] Once activated, DYRK1A phosphorylates a wide range of downstream targets involved in critical cellular processes.[5] this compound and other similar inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to prevent the transfer of a phosphate (B84403) group to its substrates.[6]

Key Signaling Pathways

Inhibition of DYRK1A by this compound is expected to modulate several key signaling pathways implicated in neurobiology:

-

Tau Phosphorylation: DYRK1A is known to phosphorylate tau protein at several sites associated with the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[7][8] Inhibition of DYRK1A can therefore reduce tau hyperphosphorylation.

-

Amyloid Precursor Protein (APP) Processing: DYRK1A can phosphorylate APP, which may influence its amyloidogenic processing and contribute to the formation of amyloid-β plaques.[8]

-

NFAT (Nuclear Factor of Activated T-cells) Signaling: DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and subsequent inactivation.[9] By inhibiting DYRK1A, this compound can promote the nuclear translocation of NFAT and the transcription of genes involved in cell proliferation and other processes.

-

Neuronal Differentiation: Overexpression of DYRK1A has been shown to delay neuronal differentiation.[10] Inhibition of DYRK1A may therefore play a role in modulating the timing and efficiency of this crucial developmental process.

Data Presentation

The following tables summarize key quantitative data for representative DYRK1A inhibitors, which can serve as a benchmark for the evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of Selected DYRK1A Inhibitors

| Compound | IC50 (nM) for DYRK1A | Other Kinases Inhibited (IC50 < 1µM) | Reference |

| EHT 5372 | 0.22 | Highly selective over 339 kinases | [7] |

| Harmine | Sub-micromolar | MAO-A, other DYRKs | [10] |

| 5-Iodotubercidin (5-IT) | Potent | Adenosine kinase, other DYRKs | [11] |

| NSC217908 | 948.74 | Not specified | [12] |

| NSC361563 | 1375.3 | Not specified | [12] |

| FINDY | Not applicable (folding inhibitor) | Highly selective for DYRK1A | |

| Leucettine L41 | Not applicable (proteolysis inhibitor) | Not specified | |

| Desmethylbellidifolin (DMB) | Lower than harmine | Not specified | [7] |

Table 2: Cellular Activity of Selected DYRK1A Inhibitors

| Compound | Cell Line | Observed Effect | Concentration | Reference |

| Harmine | INS-1E, MIN6 | 15-50% increase in insulin (B600854) release | Not specified | |

| 5-Iodotubercidin (5-IT) | Human Islets | Increased β-cell proliferation | 1 µM | [11] |

| Harmine | Human Islets | Increased β-cell proliferation | 10 µM | [11] |

| NSC361563 | SH-SY5Y | Dose-dependent reduction in tau phosphorylation | Not specified | [12] |

| Leucettine L41 | APP/PS1 mice astrocytes | Reduced STAT3ɑ phosphorylation | Intraperitoneal injection | |

| Desmethylbellidifolin (DMB) | INS-1 | Increased nuclear NFATc1 | Not specified | [7] |

Experimental Protocols

Protocol 1: In Vitro DYRK1A Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK1A.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate (RRRFRPASPLRGPPK)

-

ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the DYRK1A enzyme and the DYRKtide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to DYRK1A in intact cells.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Anti-DYRK1A antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Culture SH-SY5Y cells to 80-90% confluency.

-

Treat the cells with this compound at a desired concentration (e.g., 75 µM) or DMSO for 1 hour.[7]

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at different temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatants and determine the protein concentration.

-

Analyze the amount of soluble DYRK1A in each sample by SDS-PAGE and Western blotting using an anti-DYRK1A antibody.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to DYRK1A.

Protocol 3: NFAT Reporter Assay

Objective: To assess the effect of this compound on the NFAT signaling pathway.

Materials:

-

HEK293T cells

-

NFAT-luciferase reporter plasmid

-

Control luciferase plasmid (e.g., Renilla)

-

Transfection reagent

-

This compound

-

PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NFAT-luciferase reporter plasmid and the control Renilla luciferase plasmid.

-

After 24 hours, treat the cells with a serial dilution of this compound or DMSO for 1 hour.

-

Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) to activate the NFAT pathway.

-

Incubate for another 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

An increase in luciferase activity in the presence of this compound indicates activation of the NFAT pathway.

Protocol 4: In Vivo Efficacy in an Alzheimer's Disease Mouse Model

Objective: To evaluate the therapeutic potential of this compound in a mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

-

APP/PS1 transgenic mice and wild-type littermates

-

This compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)

-

Vehicle control solution

-

Behavioral testing apparatus (e.g., Morris water maze)

-

Anesthesia and perfusion solutions

-

Histology and immunohistochemistry reagents

-

Antibodies against Aβ, p-Tau, and inflammatory markers

Procedure:

-

Treat aged APP/PS1 mice with this compound or vehicle control via a suitable route of administration (e.g., intraperitoneal injections) for a specified duration (e.g., several weeks).

-

Perform behavioral tests, such as the Morris water maze, to assess cognitive function.

-

At the end of the treatment period, euthanize the mice and perfuse with saline followed by paraformaldehyde.

-

Collect the brains and process them for histology and immunohistochemistry.

-

Stain brain sections for Aβ plaques, phosphorylated Tau, and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Quantify the plaque load, p-Tau pathology, and neuroinflammation in different brain regions.

-

Compare the results between the this compound-treated group and the vehicle-treated group to determine the in vivo efficacy of the compound.

Mandatory Visualization

Caption: DYRK1A signaling pathways and the effect of this compound.